Cas no 23068-65-7 (7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)-)

7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)- structure
23068-65-7 structure
Product Name:7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)-
CAS No:23068-65-7
MF:C21H27NO5
MW:373.442786455154
CID:285505
PubChem ID:13878324
Update Time:2025-04-19

7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)- Chemical and Physical Properties

Names and Identifiers

    • 7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)-
    • (1S)-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
    • 7-Isoquinolinol,1,2,3,4-tetrahydro-1-(3-hydroxy-4,5-dimethoxyphenethyl)-6-methoxy-2-methyl-(7CI,8CI)
    • 7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(S)-
    • Alkaloid CC 22, from Colchicum cornigerum
    • Autumnaline
    • 23068-65-7
    • (S)-autumnaline
    • CHEBI:80672
    • DTXSID50551719
    • Q27149714
    • (1S)-1-[2-(3-Hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
    • Inchi: 1S/C21H27NO5/c1-22-8-7-14-11-19(25-2)17(23)12-15(14)16(22)6-5-13-9-18(24)21(27-4)20(10-13)26-3/h9-12,16,23-24H,5-8H2,1-4H3/t16-/m0/s1
    • InChI Key: GZUNPCNPOLOTLX-INIZCTEOSA-N
    • SMILES: O(C)C1C(=CC2=C(C=1)CCN(C)[C@H]2CCC1C=C(C(=C(C=1)OC)OC)O)O

Computed Properties

  • Exact Mass: 373.18892296g/mol
  • Monoisotopic Mass: 373.18892296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 71.4Ų

7-Isoquinolinol,1,2,3,4-tetrahydro-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-,(1S)- Related Literature

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